

# 2-Chloro-6-fluoroquinoline-3-carbaldehyde chemical properties

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## Compound of Interest

**Compound Name:** 2-Chloro-6-fluoroquinoline-3-carbaldehyde

**Cat. No.:** B1607959

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## An In-Depth Technical Guide to 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This guide provides an in-depth analysis of **2-Chloro-6-fluoroquinoline-3-carbaldehyde**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

## Introduction: A Versatile Scaffold in Modern Chemistry

**2-Chloro-6-fluoroquinoline-3-carbaldehyde** is a substituted quinoline derivative that serves as a highly versatile intermediate in organic synthesis. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.<sup>[1][2]</sup> The specific arrangement of functional groups in this molecule—a reactive aldehyde at the 3-position, a displaceable chlorine atom at the 2-position, and a fluorine atom at the 6-position—provides multiple handles for synthetic modification, making it an invaluable synthon for creating diverse molecular libraries aimed at drug discovery.<sup>[1][3]</sup>

This document serves as a comprehensive technical resource, detailing the compound's fundamental properties, synthesis protocols, characteristic reactivity, and essential safety

protocols.

## Molecular Structure and Physicochemical Properties

The unique reactivity of **2-Chloro-6-fluoroquinoline-3-carbaldehyde** stems directly from its molecular architecture. The electron-withdrawing nature of the nitrogen atom, the chlorine, the fluorine, and the carbaldehyde group influences the electron density of the quinoline ring system, dictating the regioselectivity of its subsequent reactions.

Caption: 2D structure of **2-Chloro-6-fluoroquinoline-3-carbaldehyde**.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2-chloro-6-fluoroquinoline-3-carbaldehyde	<a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClFNO	<a href="#">[4]</a>
Molecular Weight	209.60 g/mol	<a href="#">[4]</a>
CAS Number	749920-54-5	<a href="#">[4]</a>
Appearance	Solid	
InChI Key	AWXUFNXARKHKDY-UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl	<a href="#">[4]</a>

## Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[\[5\]](#)[\[6\]](#) This powerful formylation reaction is a cornerstone of heterocyclic synthesis.

Expert Insight: The choice of the Vilsmeier-Haack reaction is strategic. It allows for the simultaneous formation of the quinoline ring and the introduction of the aldehyde group in a one-pot procedure, starting from readily available acetanilides. The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, an iminium salt formed in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride,  $\text{POCl}_3$ ), acts as the electrophile.<sup>[5][7]</sup>

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

## Experimental Protocol: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This protocol is a representative methodology based on established procedures.<sup>[5][6]</sup>

- Reagent Preparation (Vilsmeier Adduct Formation): In a fume hood, cool N,N-dimethylformamide (DMF, ~3 eq.) in a round-bottom flask to 0°C using an ice bath. Add phosphorus oxychloride ( $\text{POCl}_3$ , ~3.5 eq.) dropwise with constant stirring, ensuring the temperature remains low.
  - Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction rate and prevent side reactions.
- Addition of Substrate: To the prepared Vilsmeier reagent, add the corresponding 4-fluoroacetanilide (~1 eq.) portion-wise.
- Reaction: Heat the reaction mixture, for example, at 90°C using microwave irradiation for a short duration (e.g., 3-5 minutes) or conventionally at 60-80°C for several hours.<sup>[5][6]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Causality: Heating provides the necessary activation energy for the cyclization and aromatization steps that form the quinoline ring.
- Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
  - Causality: This step hydrolyzes any remaining Vilsmeier reagent and precipitates the organic product, which is typically insoluble in water.

- Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry it. Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final compound.[5]

## Chemical Reactivity and Synthetic Applications

The synthetic value of **2-Chloro-6-fluoroquinoline-3-carbaldehyde** lies in the differential reactivity of its functional groups. This allows for selective and sequential modifications.

Caption: Key reactive pathways of **2-Chloro-6-fluoroquinoline-3-carbaldehyde**.

### Reactions at the Aldehyde Group

The aldehyde at the C3 position is a classic electrophilic center.

- Condensation Reactions: It readily undergoes condensation with primary amines and hydrazines to form the corresponding Schiff bases (imines) and hydrazones, respectively.[7] These reactions are fundamental for extending the molecular framework and are often the first step in synthesizing more complex, fused heterocyclic systems.[7]
- Multi-component Reactions: The aldehyde is an excellent substrate for multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. This is a highly efficient strategy for building molecular diversity. For instance, it can react with 2-aminobenzimidazole and malononitrile in a three-component reaction to generate novel fluorescent aza-heterocycles.[8]

### Reactions at the 2-Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution.

- Hydrolysis to 2-Oxo Derivatives: A common and synthetically useful transformation is the conversion of the 2-chloro group to a 2-oxo (or quinolone) group. This is typically achieved by heating the compound in acetic acid with a base like sodium acetate, often accelerated by microwave irradiation.[7] The resulting 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are themselves valuable intermediates.[7]
- Nucleophilic Displacement: The chloro group can be displaced by a variety of nucleophiles, such as amines, thiols, or azoles (like 1,2,4-triazole), to introduce new functionalities at the

C2 position.[\[2\]](#) This reaction significantly expands the range of accessible derivatives.

## Spectroscopic Profile

Structural elucidation relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Table 2: Spectroscopic Characterization Data

Technique	Characteristic Signals	Rationale
<sup>1</sup> H NMR	$\delta$ 10.5 - 11.1 ppm (singlet, 1H) $\delta$ 7.2 - 8.8 ppm (multiplets, aromatic H)	The aldehydic proton is highly deshielded and appears far downfield. <a href="#">[5]</a> The aromatic protons appear in their typical region, with splitting patterns determined by their positions on the quinoline ring.
IR (KBr)	$\sim$ 1680 - 1705 cm <sup>-1</sup> (strong) $\sim$ 2720, $\sim$ 2840 cm <sup>-1</sup> (weak-medium) $\sim$ 1450 - 1600 cm <sup>-1</sup>	Strong absorption due to the C=O stretching of the conjugated aldehyde. <a href="#">[5]</a> Characteristic C-H stretching of the aldehyde group (Fermi doublet). <a href="#">[5]</a> Aromatic C=C stretching vibrations. <a href="#">[5]</a>
<sup>13</sup> C NMR	$\delta$ $\sim$ 189 ppm	The carbonyl carbon of the aldehyde is highly deshielded. <a href="#">[9]</a>

Note: Exact chemical shifts ( $\delta$ ) and wavenumbers (cm<sup>-1</sup>) may vary depending on the solvent and specific substitution pattern.

## Safety and Handling

As with any laboratory chemical, proper handling of **2-Chloro-6-fluoroquinoline-3-carbaldehyde** is essential. It is classified as hazardous, and all personnel must be familiar with

its safety profile before use.

Table 3: GHS Hazard Information

Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning[4]
Hazard Statements	H302: Harmful if swallowed.[4] H319: Causes serious eye irritation.[4]
Precautionary Statements	P264: Wash skin thoroughly after handling.[10][11] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/eye protection/face protection.[10][11] P301+P317: IF SWALLOWED: Get medical help.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11] P337+P317: If eye irritation persists: Get medical help.[4] P501: Dispose of contents/container to an approved waste disposal plant.[4][12]

## Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation. Wash hands thoroughly after handling.[10][11]
- Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials.[11][12]

## Conclusion

**2-Chloro-6-fluoroquinoline-3-carbaldehyde** is more than just a chemical; it is a versatile tool for innovation in medicinal and materials chemistry. Its well-defined synthesis via the Vilsmeier-Haack reaction and the predictable, orthogonal reactivity of its chloro and aldehyde functionalities provide a robust platform for the design and construction of novel, complex molecules. Understanding the principles outlined in this guide enables researchers to harness its full synthetic potential while ensuring safe and effective laboratory practice.

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